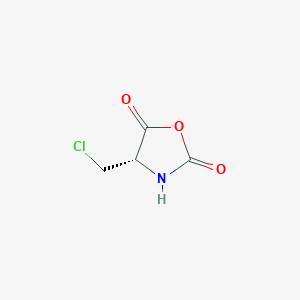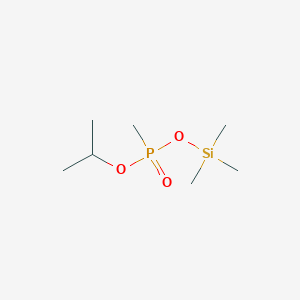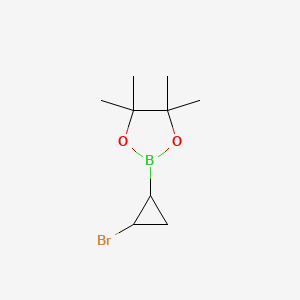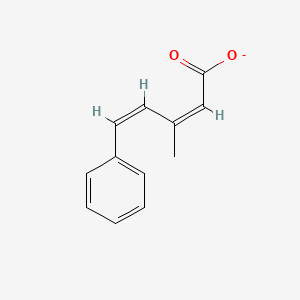![molecular formula C7H7F3O2S B11715777 [3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol](/img/structure/B11715777.png)
[3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol: is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of methoxy and trifluoromethyl groups in this compound makes it particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hinsberg Synthesis: This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Paal–Knorr Reaction: The condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents.
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The reaction conditions typically include controlled temperatures, pressures, and the use of catalysts to enhance the reaction rates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions are common, where the methoxy or trifluoromethyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and light-emitting diodes (OLEDs) .
Biology: Thiophene derivatives have shown potential as antimicrobial and anticancer agents. The presence of trifluoromethyl groups enhances the biological activity of these compounds .
Medicine: The compound is being explored for its potential use in pharmaceuticals, particularly in the development of anti-inflammatory and antihypertensive drugs .
Industry: In industrial chemistry, thiophene derivatives are used as corrosion inhibitors and in the fabrication of organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of [3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The methoxy group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
[3-Methoxy-5-(trifluoromethyl)phenyl]methanol: Similar structure but with a phenyl ring instead of a thiophene ring.
[3-Methoxy-5-(trifluoromethyl)pyridin-2-yl]methanol: Contains a pyridine ring instead of a thiophene ring.
Uniqueness: The presence of both methoxy and trifluoromethyl groups in the thiophene ring makes [3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol unique. This combination enhances its chemical stability and biological activity compared to similar compounds with different ring structures.
Properties
Molecular Formula |
C7H7F3O2S |
|---|---|
Molecular Weight |
212.19 g/mol |
IUPAC Name |
[3-methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol |
InChI |
InChI=1S/C7H7F3O2S/c1-12-4-2-6(7(8,9)10)13-5(4)3-11/h2,11H,3H2,1H3 |
InChI Key |
NWOPKUIZYBCNIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC(=C1)C(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate](/img/structure/B11715700.png)
![2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline](/img/structure/B11715706.png)
![N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11715709.png)
![[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol](/img/structure/B11715715.png)
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11715733.png)
![2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715735.png)

![(NZ)-N-[(5-Bromo-2-hydroxyphenyl)methylidene]-N-oxidoanilinium](/img/structure/B11715746.png)





![(2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715792.png)
